Ethyl 2-(chlorosulfonyl)-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

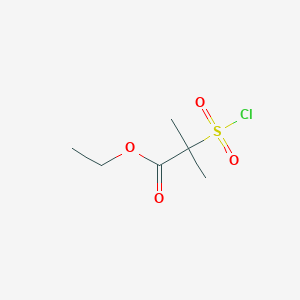

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate is an organic compound with the molecular formula C6H11ClO4S. It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of both ester and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-methylpropanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent excessive heat and ensure the desired product is obtained. The general reaction is as follows:

C6H12O2+ClSO3H→C6H11ClO4S+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures. The process includes steps such as distillation and purification to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are used in hydrolysis reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Carboxylic Acids and Alcohols: Formed from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-(chlorosulfonyl)-2-methylpropanoate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The ester group can also undergo hydrolysis, contributing to the compound’s versatility in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate can be compared with other similar compounds, such as:

Ethyl chloroacetate: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

Sulfonimidates: These compounds also contain a sulfonyl group but have different reactivity and applications due to the presence of an imidate group.

This compound is unique due to its combination of ester and sulfonyl chloride functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.

Biologische Aktivität

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS: 55896-99-6) is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily related to its role as an electrophilic agent capable of interacting with various biological macromolecules. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of sulfonamides have shown significant cytotoxicity against various cancer cell lines. A notable study evaluated a series of N-aryl-2-arylethenesulfonamides, revealing that modifications in the sulfonamide structure can enhance cytotoxicity against prostate (DU145) and leukemic (K562) cancer cells. The most effective compounds in this series demonstrated IC50 values ranging from 5 to 10 nM, indicating potent anticancer activity .

Table 1: Cytotoxicity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 6t | DU145 | 5 |

| 6t | K562 | 10 |

| 6i | DU145 | 15 |

| 6g | K562 | 20 |

The mechanism of action for these compounds often involves disruption of microtubule formation, leading to cell cycle arrest and apoptosis. This suggests that this compound and its derivatives may serve as potential leads in anticancer drug development.

Case Studies and Research Findings

- Cytotoxicity Studies : A study highlighted the synthesis of various sulfonamide derivatives, including those based on this compound, which were tested for their ability to inhibit cancer cell proliferation. Results indicated that specific structural modifications could significantly enhance their cytotoxic effects .

- Mechanistic Insights : Another research effort focused on the mechanistic pathways through which sulfonamide derivatives induce apoptosis in cancer cells. The findings emphasized the role of caspase activation and tubulin depolymerization as critical events leading to cell death .

- Antimicrobial Efficacy : Although direct studies on this compound are sparse, related compounds have demonstrated promising antibacterial properties, suggesting that further exploration into this compound's antimicrobial potential is warranted .

Eigenschaften

IUPAC Name |

ethyl 2-chlorosulfonyl-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-4-11-5(8)6(2,3)12(7,9)10/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPDYSDJJGMSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.